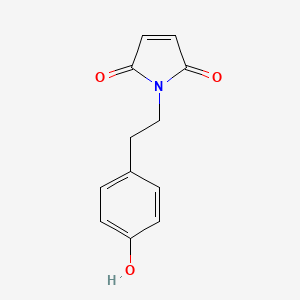

N-(4-hydroxyphenethyl)maleimide

Description

Structure

3D Structure

Properties

CAS No. |

19311-72-9 |

|---|---|

Molecular Formula |

C12H11NO3 |

Molecular Weight |

217.22 g/mol |

IUPAC Name |

1-[2-(4-hydroxyphenyl)ethyl]pyrrole-2,5-dione |

InChI |

InChI=1S/C12H11NO3/c14-10-3-1-9(2-4-10)7-8-13-11(15)5-6-12(13)16/h1-6,14H,7-8H2 |

InChI Key |

KLQDUJUAACHSNS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCN2C(=O)C=CC2=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N 4 Hydroxyphenethyl Maleimide and Analogs

Precursor-Based Synthesis Strategies

The foundational approaches to synthesizing N-(4-hydroxyphenethyl)maleimide rely on the strategic combination of well-defined chemical precursors. These methods are characterized by their stepwise and controlled nature, allowing for the precise construction of the target molecule.

Maleic Anhydride (B1165640) and Primary Amine Condensation Routes

The most common and direct method for synthesizing N-substituted maleimides involves the condensation of a primary amine with maleic anhydride. researchgate.netresearchgate.net This process typically occurs in two steps. The first step is the rapid reaction between the primary amine, in this case, 4-hydroxyphenethylamine (tyramine), and maleic anhydride to form the corresponding N-(4-hydroxyphenethyl)maleamic acid intermediate. ijert.orghumanjournals.com This reaction is generally carried out in a suitable solvent like dimethylformamide (DMF) or ether at room temperature or below. mdpi.comorgsyn.org

Multi-step Synthetic Pathways for Phenethyl Linker Incorporation

The incorporation of the 4-hydroxyphenethyl linker is intrinsically achieved through the condensation reaction described above, using 4-hydroxyphenethylamine as the primary amine precursor. This entire process, from starting materials to the final product, constitutes a multi-step synthetic pathway. researchgate.net

The general two-step procedure is as follows:

Maleamic Acid Formation: Maleic anhydride is reacted with 4-hydroxyphenethylamine. The nucleophilic amino group of the phenethylamine (B48288) attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the N-(4-hydroxyphenethyl)maleamic acid.

Cyclization (Imidization): The intermediate maleamic acid is then subjected to dehydration, which induces an intramolecular cyclization to form the stable this compound ring. ijert.orghumanjournals.com

This pathway is versatile and can be adapted for the synthesis of various analogs by simply changing the primary amine used in the initial step. researchgate.net The synthesis of bifunctional maleimide (B117702) linkers, for example, often follows this fundamental multi-step approach, where the amine precursor contains additional functional groups. researchgate.net

Catalytic Approaches in N-Maleimide Synthesis

To improve reaction conditions, such as lowering temperatures and increasing yields, various catalytic systems have been developed for the synthesis of N-substituted maleimides.

Application of Phosphorous Pentoxide (P₂O₅) Catalysis

Phosphorous pentoxide (P₂O₅) is a powerful dehydrating agent that can be used to catalyze the cyclization of N-substituted maleamic acids to their corresponding maleimides. nih.govresearchgate.net In some procedures, P₂O₅ is used in conjunction with concentrated sulfuric acid (H₂SO₄) in a solvent like DMF. ijert.orghumanjournals.com This catalytic system facilitates the intramolecular condensation by efficiently removing the water molecule formed during the ring closure.

The use of P₂O₅ as a catalyst has been shown to significantly lower the required reaction temperature from the 150–300 °C range often needed with other methods to a much milder 20–70 °C, while also achieving high product yields. nih.gov However, it has been noted in reinvestigations of some procedures that the use of P₂O₅ can be complex, and careful analysis of the products is necessary to confirm the successful formation of the desired maleimide, as unexpected side reactions can occur. mdpi.com Commercially, P₂O₅ exists as adamantane-like P₄O₁₀ molecules, which can form adducts with other reagents. nih.govnih.gov

| Catalyst System | Precursors | Solvent | Temperature | Yield | Reference |

| P₂O₅ / H₂SO₄ | p-Aminophenol, Maleic Anhydride | DMF | 70 °C | High | nih.gov |

| P₂O₅ / H₂SO₄ | 4-Nitroaniline, Maleic Anhydride | N/A | 65 °C | 65% (maleimide) | ijert.org |

Magnetic Nanocatalyst Systems for N-Aryl Imide Formation

A modern and green approach to the synthesis of N-aryl imides involves the use of magnetic nanocatalysts. researchgate.net These catalysts offer significant advantages, including high efficiency, mild reaction conditions, cost-effectiveness, and simple separation from the reaction mixture using an external magnet. researchgate.netnih.gov

One such system utilizes silica-supported magnetite nanoparticles functionalized with sulfuric acid (Fe₃O₄@SiO₂-SO₃H). researchgate.net These nanocatalysts provide a high surface area and a homogeneous distribution in the reaction medium, leading to enhanced catalytic activity. rsc.org They have been successfully employed for the dehydrative condensation of amines and anhydrides in solvents like ethanol (B145695) at elevated temperatures (e.g., 80 °C). researchgate.net While not yet specifically documented for this compound, this methodology has proven effective for a range of N-aryl imide and phthalimide (B116566) derivatives, suggesting its potential applicability for synthesizing maleimide analogs. researchgate.net The reusability of these catalysts for multiple reaction cycles without significant loss of activity aligns with the principles of sustainable chemistry. nih.govresearchgate.netijirset.com

| Catalyst System | Reactants | Solvent | Temperature | Key Advantages | Reference |

| Fe₃O₄@SiO₂-SO₃H | Phthalic Anhydride, Aniline | Ethanol | 80 °C | Easy magnetic separation, reusable | researchgate.net |

| Ni₀.₅Zn₀.₅Fe₂O₄ | Aldehydes, Isatoic Anhydride, Amines | Solvent-free | N/A | Good yields, green conditions, reusable | nih.gov |

Optimization of Reaction Conditions and Yield Enhancement for this compound

Detailed research findings, including data tables and specific methodologies for the optimization of reaction conditions and yield enhancement for the synthesis of this compound, are not available in the public domain based on a comprehensive search of scientific literature.

The synthesis of N-substituted maleimides typically involves a two-step process: the reaction of a primary amine with maleic anhydride to form a maleamic acid intermediate, followed by a cyclodehydration reaction to form the final maleimide ring. orgsyn.org The starting amine for this compound would be 4-hydroxyphenethylamine, also known as tyramine.

General optimization strategies for the synthesis of related N-aryl maleimides, such as N-(4-hydroxyphenyl)maleimide, have focused on the cyclization step. mdpi.commdpi.com This often involves the use of dehydrating agents like acetic anhydride with a catalyst such as sodium acetate, or stronger agents like phosphorus pentoxide (P₂O₅) and sulfuric acid in a solvent like dimethylformamide (DMF). orgsyn.orgmdpi.comprepchem.com The choice of solvent, temperature, and dehydrating agent can significantly impact the yield and purity of the final product. For instance, in the synthesis of N-(4-hydroxyphenyl)maleimide, using P₂O₅ as a catalyst was reported to lower the required reaction temperature for ring closure. mdpi.com However, other studies have reported difficulties in reproducing these syntheses, with yields sometimes being low (20-44%). mdpi.com

Without specific studies on this compound, it is not possible to provide detailed research findings or data tables on the optimization of its synthesis. The specific reaction kinetics, optimal temperature, solvent effects, and catalyst efficiency for the reaction between 4-hydroxyphenethylamine and maleic anhydride, and the subsequent cyclization, have not been documented in the searched scientific papers and patents.

Chemical Reactivity and Derivatization Strategies for N 4 Hydroxyphenethyl Maleimide

Reactions of the Maleimide (B117702) Moiety

The maleimide group is a five-membered cyclic imide with an electrophilic carbon-carbon double bond, making it susceptible to various addition reactions.

Thiol-Maleimide Conjugation for Thioether Formation

The reaction between a maleimide and a thiol (sulfhydryl) group is a cornerstone of bioconjugation chemistry, prized for its high selectivity and efficiency under mild, physiological conditions. axispharm.com This reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol attacks one of the electrophilic carbons of the maleimide double bond, resulting in the formation of a stable thioether linkage in the form of a thiosuccinimide adduct. axispharm.com

The reaction is highly chemoselective for thiols, particularly the sulfhydryl groups of cysteine residues in proteins and peptides, within a pH range of 6.5 to 7.5. axispharm.comtocris.com At neutral pH, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines. axispharm.com The stability of the resulting thioether bond is crucial for applications such as the development of antibody-drug conjugates (ADCs), where the linker must remain intact until it reaches the target site. axispharm.comcreativepegworks.com

However, the stability of the initial succinimide (B58015) thioether adduct can be a concern, as it can undergo a retro-Michael reaction, leading to cleavage of the conjugate. creativepegworks.comnih.govnih.gov This reversibility can be influenced by the presence of other thiols, such as glutathione (B108866) in a biological environment. nih.govnih.gov To address this, strategies have been developed to form more stable linkages. One such approach involves the hydrolysis of the succinimide ring to its ring-opened form, which is significantly more stable and less prone to thiol exchange. prolynxinc.com Another strategy involves a transcyclization reaction that can occur when the maleimide reacts with a molecule containing an N-terminal cysteine, leading to the formation of a more stable six-membered thiazine (B8601807) ring. creativepegworks.comnih.govresearchgate.netnih.gov

Table 1: Key Features of Thiol-Maleimide Conjugation

| Feature | Description |

| Reaction Type | Michael Addition axispharm.com |

| Reactants | Maleimide and Thiol (e.g., Cysteine) axispharm.comtocris.com |

| Product | Thiosuccinimide (Thioether) Adduct axispharm.com |

| Optimal pH | 6.5 - 7.5 axispharm.comtocris.com |

| Key Advantage | High chemoselectivity and efficiency axispharm.com |

| Potential Issue | Reversibility via retro-Michael reaction creativepegworks.comnih.gov |

| Stabilization | Ring-opening hydrolysis or thiazine rearrangement creativepegworks.comnih.govprolynxinc.comnih.gov |

Diels-Alder Cycloaddition Reactions with Dienophiles and Dienes

The maleimide group can act as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition method for forming six-membered rings. nih.govlibretexts.orgyoutube.com In this concerted reaction, the electron-poor double bond of the maleimide reacts with a conjugated diene. libretexts.orgyoutube.com The reaction is typically thermally promoted and results in a stereospecific syn addition to the dienophile. libretexts.orgyoutube.com

A study on the Diels-Alder reaction between 2,5-bis(hydroxymethyl)furan (BHMF) and N-phenylmaleimide derivatives, including N-(4-hydroxyphenethyl)maleimide, demonstrated the formation of the corresponding Diels-Alder adducts. nih.gov The reaction conditions, such as temperature and reactant ratios, can influence the reaction's kinetic and thermodynamic control, affecting the product yield and stereoselectivity (exo vs. endo). nih.gov The reversibility of the Diels-Alder reaction, known as the retro-Diels-Alder reaction, can be triggered at higher temperatures, allowing for the dissociation of the adduct back into the diene and dienophile. nih.gov

Table 2: Factors Influencing Diels-Alder Reactions of Maleimides

| Factor | Influence on the Reaction |

| Diene Electronics | Electron-rich dienes generally increase reactivity. youtube.com |

| Dienophile Electronics | Electron-withdrawing groups on the dienophile enhance reactivity. libretexts.org |

| Temperature | Can promote the forward reaction, but higher temperatures can induce the retro-Diels-Alder reaction. nih.govnih.gov |

| Stereochemistry | The reaction is stereospecific, retaining the stereochemistry of the dienophile. libretexts.org |

| Product Selectivity | The "endo rule" often predicts the major product in bicyclic systems. youtube.com |

Michael Addition Reactions and Product Formation

The Michael addition, or conjugate addition, is a fundamental reaction of the maleimide moiety, where a nucleophile adds to the β-carbon of the α,β-unsaturated carbonyl system. masterorganicchemistry.comlibretexts.orgmakingmolecules.com This reaction is not limited to thiols; a wide range of nucleophiles, known as Michael donors, can participate. These include enolates, amines, and other soft nucleophiles. masterorganicchemistry.comyoutube.comyoutube.com

The reaction proceeds in three main steps: deprotonation of the Michael donor to form a nucleophile (if necessary), conjugate addition of the nucleophile to the electrophilic alkene of the maleimide, and subsequent protonation of the resulting enolate to yield the final product. masterorganicchemistry.com The driving force for this reaction is the formation of a stable carbon-carbon or carbon-heteroatom single bond. masterorganicchemistry.com The resulting adduct's structure depends on the specific nucleophile used. For instance, the reaction with primary amines can lead to the formation of an amino-succinimide derivative.

Reactivity with Amines and Peptide Linkages

While the reaction of maleimides with thiols is significantly faster at neutral pH, they can also react with primary and secondary amines, particularly at a higher pH. axispharm.com This reaction also proceeds via a Michael addition mechanism, leading to the formation of an amino-succinimide adduct. This reactivity is a consideration in bioconjugation, as the amino groups of lysine (B10760008) residues or the N-terminus of a peptide can potentially compete with cysteine thiols. nih.gov

In the context of peptides, the reaction with an N-terminal cysteine can lead to a subsequent intramolecular rearrangement. Following the initial Michael addition, the free N-terminal amine can attack one of the carbonyl groups of the succinimide ring, leading to a transcyclization and the formation of a more stable six-membered thiazine structure. nih.govnih.gov This rearrangement is influenced by the pH and the amino acid sequence adjacent to the N-terminal cysteine. nih.gov

Ring-Opening Reactions and Mechanism Elucidation

The maleimide ring itself can undergo ring-opening reactions, particularly under hydrolytic conditions. mdpi.com The succinimide ring of the thioether adduct formed after thiol conjugation is susceptible to hydrolysis, which opens the ring to form a stable maleamic acid derivative. prolynxinc.com This ring-opening is advantageous in bioconjugation as it stabilizes the conjugate and prevents the undesirable retro-Michael reaction. nih.govprolynxinc.com

The rate of this hydrolysis can be significantly influenced by the substituent on the maleimide nitrogen. Electron-withdrawing groups can accelerate the ring-opening process. prolynxinc.com Studies have shown that purposeful hydrolysis of the maleimide-thiol conjugate can lead to a product with a significantly longer half-life, enhancing the in vivo stability of the bioconjugate. prolynxinc.com It has also been observed that N-(4-hydroxyphenyl)maleimide can undergo a facile semi-hydrolysis in the presence of water in certain solvents, leading to the corresponding maleamic acid. mdpi.com

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group on the phenyl ring of this compound offers another site for chemical modification. This group can participate in reactions typical of phenols. For instance, it can be deprotonated to form a phenoxide ion, a potent nucleophile. This allows for etherification reactions, such as Williamson ether synthesis, or esterification with acyl chlorides or anhydrides.

Functionalization with Polymerizable Groups (e.g., Acryloyl, Methacryloyl, Allyl, Propargyl, Cyanate)

The phenolic hydroxyl group of this compound serves as a convenient handle for the introduction of various polymerizable groups. This functionalization transforms the molecule into a monomer that can be used to create polymers with the maleimide moiety as a pendant group. Research has demonstrated the successful derivatization of N-(4-hydroxyphenyl)maleimide (a closely related compound, with the primary difference being the ethyl linker) with acryloyl, methacryloyl, allyl, propargyl, and cyanate (B1221674) functionalities. These reactions typically involve the reaction of the hydroxyl group with the corresponding acyl chloride (e.g., acryloyl chloride, methacryloyl chloride) or other activated species in the presence of a base to neutralize the generated acid.

The introduction of these polymerizable groups opens up possibilities for creating a variety of functional polymers. For instance, the resulting monomers can undergo free-radical polymerization to produce linear polymers or be copolymerized with other vinyl monomers to tailor the properties of the final material. The maleimide group, remaining intact during this process, is then available for subsequent post-polymerization modification, such as the conjugation of biomolecules or other small molecules via Michael addition.

Below is a table summarizing the functionalization of N-(4-hydroxyphenyl)maleimide with various polymerizable groups, a process directly analogous to the derivatization of this compound.

| Polymerizable Group | Reagent Example | Resulting Monomer |

| Acryloyl | Acryloyl chloride | N-(4-acryloyloxyphenethyl)maleimide |

| Methacryloyl | Methacryloyl chloride | N-(4-methacryloyloxyphenethyl)maleimide |

| Allyl | Allyl bromide | N-(4-allyloxyphenethyl)maleimide |

| Propargyl | Propargyl bromide | N-(4-propargyloxyphenethyl)maleimide |

| Cyanate | Cyanogen bromide | N-(4-cyanatophenethyl)maleimide |

Etherification and Esterification Strategies for Protecting Group Chemistry

In multi-step syntheses involving this compound, it is often necessary to temporarily block the reactive hydroxyl group to prevent unwanted side reactions. This is achieved through the use of protecting groups, which can be introduced via etherification or esterification reactions and later removed under specific conditions.

Etherification Strategies: A common method for protecting phenolic hydroxyl groups is the formation of ethers. For example, reaction with a benzyl (B1604629) halide (e.g., benzyl bromide) in the presence of a base like potassium carbonate can yield a benzyl ether. The benzyl group is a robust protecting group, stable to a wide range of reaction conditions, and can be readily removed by catalytic hydrogenolysis. Another option is the formation of a silyl (B83357) ether by reacting the phenol (B47542) with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole. Silyl ethers are particularly useful due to their ease of introduction and removal under mild, fluoride-mediated conditions.

Esterification Strategies: Alternatively, the hydroxyl group can be protected as an ester. Acetyl esters, formed by reaction with acetic anhydride (B1165640) or acetyl chloride, are a common choice. They are stable under neutral and acidic conditions but can be easily cleaved by base-catalyzed hydrolysis (e.g., using sodium hydroxide (B78521) or potassium carbonate in methanol). For applications requiring milder deprotection conditions, other esters can be employed.

The choice of protecting group depends on the specific reaction sequence and the compatibility of the protecting group with other functional groups present in the molecule and the reagents being used.

| Protecting Group Type | Reagent Example | Protected Compound | Deprotection Condition |

| Benzyl Ether | Benzyl bromide, K₂CO₃ | N-(4-benzyloxyphenethyl)maleimide | H₂, Pd/C |

| Silyl Ether | TBDMSCl, Imidazole | N-(4-(tert-butyldimethylsilyloxy)phenethyl)maleimide | Tetrabutylammonium fluoride (B91410) (TBAF) |

| Acetyl Ester | Acetic anhydride, Pyridine | N-(4-acetoxyphenethyl)maleimide | Base-catalyzed hydrolysis (e.g., NaOH/MeOH) |

Azo Compound Formation and Derivatization

The electron-rich nature of the phenolic ring in this compound makes it susceptible to electrophilic aromatic substitution reactions, such as azo coupling. This reaction involves the coupling of a diazonium salt with the activated aromatic ring to form a highly colored azo compound.

Initial reports described the synthesis of azo dyes by reacting N-(4-hydroxyphenyl)maleimide with various aromatic amines to form the corresponding diazonium salts, which were then coupled to the phenol. However, subsequent, more detailed investigations have cast doubt on these findings. A re-examination of the reaction between N-(4-hydroxyphenyl)maleimide and diazonium salts suggested that instead of the expected azo coupling, a ring-opening of the maleimide moiety occurs. This side reaction leads to the formation of a maleamic acid derivative, which can be easily misinterpreted as the desired azo product based on preliminary spectroscopic data.

This highlights a critical aspect of the chemistry of N-(substituted)maleimides: the susceptibility of the maleimide ring to nucleophilic attack and subsequent ring-opening, particularly under basic or even neutral aqueous conditions. Therefore, any attempts to perform azo coupling on this compound must be carefully designed to favor the electrophilic aromatic substitution on the phenol ring while minimizing the competing ring-opening of the maleimide. This could potentially be achieved by careful control of pH and reaction temperature, or by using a protected form of the maleimide that can be deprotected after the azo coupling is complete.

Dual-Functionalization Strategies and Orthogonal Reactivity

The presence of two distinct reactive handles in this compound—the maleimide and the hydroxyl group—makes it an attractive platform for creating dual-functional molecules. This can be achieved through orthogonal chemical strategies, where each functional group can be reacted independently without interfering with the other.

For instance, the phenolic hydroxyl group can be modified first, for example, by attaching a fluorescent dye or a polymerizable group as described in section 3.2.1. The maleimide group, being unreactive under these conditions, remains available for a subsequent Michael addition reaction with a thiol-containing molecule, such as a peptide, protein, or small molecule drug.

Conversely, the maleimide can be reacted first with a thiol-containing molecule of interest. The resulting conjugate, now bearing a free phenolic hydroxyl group, can then be further functionalized. For example, it could be attached to a surface or another polymer through the hydroxyl group.

This orthogonal reactivity is a powerful tool for the construction of complex molecular architectures. For example, one could envision synthesizing a heterobifunctional linker where one end is designed to react with a specific biological target via the maleimide group, and the other end is designed for immobilization or detection via the derivatized hydroxyl group. The ability to selectively address each functional group is key to the successful implementation of these dual-functionalization strategies.

Polymer Science and Functional Materials Development

Polymerization Mechanisms Involving N-(4-hydroxyphenethyl)maleimide

Free Radical Polymerization Initiation and Kinetics

The maleimide (B117702) group is highly susceptible to free radical polymerization. The process is initiated by the decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate primary radicals. These radicals then attack the electron-deficient double bond of the maleimide ring, initiating a chain growth process.

The general kinetic scheme for free radical polymerization involves initiation, propagation, and termination steps. youtube.com

Initiation: The process begins with a slow, rate-limiting decomposition of an initiator (I) to form two radicals (R•). This is followed by the rapid addition of this radical to a monomer molecule (M). youtube.com

Propagation: The newly formed monomer radical adds to subsequent monomer molecules, causing the polymer chain to grow. youtube.com

Termination: The growth of polymer chains is concluded either by the combination of two growing chains or by disproportionation, where a hydrogen atom is transferred from one chain to another. youtube.com

The kinetics of the thermal polymerization of maleimides are influenced by the substituents on the N-phenyl ring. For N-(4-hydroxyphenyl)maleimide (HPMI), a compound closely related to this compound, functionalization of the hydroxyl group alters the polymerization behavior. Studies on HPMI functionalized with groups like acryloyl, methacryloyl, and cyanate (B1221674) show that the activation energies (Ea) for thermal polymerization vary significantly depending on the nature of the functional group. researchgate.net For instance, a propargyl functionalized monomer exhibits the highest activation energy, while a methacryloyl functionalized monomer shows the lowest. researchgate.net In solution, the activation energy for the polymerization of maleimides is reported to be approximately 20 kJ mol⁻¹. researchgate.net

| Functional Group on HPMI | Polymerization Activation Energy (Ea) |

| Propargyl | Highest |

| Methacryloyl | Lowest |

| Acryloyl | Intermediate |

| Cyanate | Intermediate |

| Data sourced from studies on functionalized N-(4-hydroxyphenyl)maleimide. researchgate.net |

Controlled Radical Polymerization (CRP) Techniques

Controlled radical polymerization methods offer precise control over molecular weight, architecture, and dispersity of the resulting polymers. The functional groups of this compound make it a candidate for incorporation into polymers via CRP techniques, particularly in surface-grafting applications.

Surface-initiated atom transfer radical polymerization (SI-ATRP) is a robust method for grafting well-defined polymer brushes from a substrate. cmu.edunih.gov The process involves immobilizing an ATRP initiator, typically an alkyl halide, onto a surface. cmu.edu In the presence of a transition metal complex (e.g., copper/ligand), the initiator is reversibly activated to generate a radical that polymerizes monomers from the surface. mdpi.com

This compound can be involved in SI-ATRP in two primary ways:

Surface Modification: The phenolic hydroxyl group provides a reactive site for anchoring the molecule onto various oxide substrates (e.g., silica, titania) or surfaces functionalized with compatible groups. Once immobilized, the maleimide double bond is available for subsequent surface-initiated polymerization of other vinyl monomers, or the surface-bound maleimide groups can act as points for further chemical conjugation.

Monomer Polymerization: While less common for maleimides alone, it can be copolymerized with other monomers like styrenes or acrylates in an SI-ATRP process to create polymer brushes with pendant reactive maleimide groups. These groups can then be used for post-polymerization modification, for instance, via Michael addition reactions.

The use of SI-ATRP allows for the creation of organic-inorganic hybrid materials with a high potential for applications in biomedicine and microelectronics. cmu.edu

Surface-initiated RAFT (S-RAFT) polymerization is another major CRP technique used to grow polymer brushes from surfaces. acs.org This method relies on a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. rsc.org For S-RAFT, either the RAFT agent or a conventional radical initiator can be immobilized on the surface. acs.org

The structure of this compound is well-suited for S-RAFT applications. The hydroxyl group can be used to chemically bind the molecule to a substrate. Subsequently, a solution containing a free radical initiator and a suitable monomer can be used to grow polymer chains where the surface-bound maleimide participates in the polymerization. Alternatively, a RAFT agent can be anchored to the surface via chemistry targeting the hydroxyl group, and then this compound can be polymerized from the surface as the monomer. S-RAFT has been successfully used to graft various polymers, including zwitterionic polysulfobetaine, from surfaces to enhance properties like hemocompatibility and resistance to biofouling. rsc.org

Photopolymerization and Electron Beam Curing

The maleimide double bond is reactive in photochemically-initiated polymerization processes. These methods offer spatial and temporal control over the curing reaction, which is advantageous for applications in coatings, adhesives, and 3D printing.

Photopolymerization: N-substituted maleimides can act as monomeric photoinitiators, inducing the polymerization of other monomers like acrylates upon UV irradiation. kpi.ua The initiation mechanism often involves hydrogen abstraction by the excited maleimide from a co-initiator or solvent. uq.edu.au In combination with electron-donor monomers such as vinyl ethers or N-vinylpyrrolidone, maleimides can form an excited-state charge transfer complex that initiates polymerization, often without the need for an external photoinitiator. kpi.ua The efficiency of this process can be significantly enhanced through the use of triplet sensitizers. uq.edu.au

Electron Beam Curing: Electron beam (E-beam) curing is a high-energy method for rapidly polymerizing monomers and oligomers into a cross-linked network. Research on functionalized N-(4-hydroxyphenyl)maleimide (HPMI) monomers demonstrates their suitability for E-beam curing. When mixed with a reactive diluent like N-vinyl-2-pyrrolidone, these maleimide derivatives can be cured using E-beam radiation at doses ranging from 100 to 400 kGy. researchgate.net The resulting polymers often exhibit high thermal stability and a highly cross-linked structure. researchgate.net Studies show that the thermal stability of the cured material increases with higher radiation doses. researchgate.net

| Monomer System | Radiation Dose (kGy) | Thermal Stability Outcome |

| N-(4-cyanato phenyl)maleimide / N-vinyl-2-pyrrolidone (20%/80%) | 100-300 | Moderate |

| N-(4-cyanato phenyl)maleimide / N-vinyl-2-pyrrolidone (20%/80%) | 400 | Highest thermal stability among tested systems |

| N-(4-acryloyloxy phenyl)maleimide / N-vinyl-2-pyrrolidone (20%/80%) | 400 | High |

| N-(4-methacryloyloxy phenyl)maleimide / N-vinyl-2-pyrrolidone (20%/80%) | 400 | High |

| Data sourced from E-beam curing studies on functionalized N-(4-hydroxyphenyl)maleimide monomers. researchgate.net |

Enzyme-Catalyzed Polymerization (e.g., Horseradish Peroxidase)

The phenolic hydroxyl group of this compound allows it to be a substrate for oxidative enzymes like peroxidases and laccases. researchgate.netnih.gov Horseradish peroxidase (HRP), in the presence of an oxidizing agent like hydrogen peroxide, can catalyze the polymerization of phenolic compounds. researchgate.netdntb.gov.ua

The proposed mechanism involves the HRP-catalyzed abstraction of a hydrogen atom from the phenolic hydroxyl group, generating a phenoxy radical. mdpi.com These radicals can then couple via carbon-carbon or carbon-oxygen bond formation, leading to the synthesis of poly(phenylene ether) type structures. In the case of this compound, this enzymatic polymerization would proceed via the phenolic moiety, leaving the reactive maleimide group intact as a pendant functional group along the polymer backbone. This method provides a green chemistry route to synthesizing functional polymers with reactive maleimide side chains, which can be used for subsequent cross-linking or bioconjugation reactions. nih.gov

Synthesis and Characterization of Copolymers Incorporating this compound Units

The incorporation of this compound into polymer chains imparts valuable functionalities, leading to materials with tailored properties. This is achieved through copolymerization with common monomers or by grafting onto existing polymer backbones.

Copolymerization with Styrene (B11656) and Methyl Methacrylate (B99206)

The free radical copolymerization of N-substituted maleimides, such as N-(4-hydroxyphenyl)maleimide (a close analog of the subject compound), with monomers like styrene (St) and methyl methacrylate (MMA) has been a subject of study. researchgate.netresearchgate.net These reactions are typically initiated by agents like azobisisobutyronitrile (AIBN) in a suitable solvent such as tetrahydrofuran (B95107) (THF). researchgate.netresearchgate.net The resulting copolymers exhibit properties that are influenced by the composition of the comonomers in the polymer chain. researchgate.net

For instance, studies on the copolymerization of N-(4-carboxyphenyl)maleimide (CPMI), another analog, with MMA and St have been conducted to determine the monomer reactivity ratios. researchgate.net These ratios are crucial for understanding the copolymerization behavior and predicting the final copolymer composition. researchgate.net It has been observed that incorporating a five-membered planar cyclic structure from the maleimide unit into the copolymer chain can enhance the thermal stability of the resulting material. researchgate.net The introduction of N-phenylmaleimide and its derivatives into copolymers with styrene and methyl methacrylate can lead to products with high heat resistance and good mechanical properties. nih.gov

Research into the copolymerization of N-(4-hydroxyphenyl)maleimide (HPM) with butyl acrylate (B77674) (BuA), MMA, and styrene has shown that the copolymerization behavior is dependent on both the electronic nature of the comonomer and the solvent used. researchgate.net

| Monomer System | Initiator | Solvent | Key Finding | Reference |

| N-(4-carboxyphenyl)maleimide / Methyl Methacrylate | AIBN | THF | Enhanced thermal stability of the copolymer. | researchgate.netresearchgate.net |

| N-(4-carboxyphenyl)maleimide / Styrene | AIBN | THF | Reactivity ratios determined to predict copolymer composition. | researchgate.netresearchgate.net |

| N-phenylmaleimide / Styrene / Methyl Methacrylate | Not Specified | Not Specified | Resulting copolymers exhibit high heat resistance. | nih.gov |

| N-(4-hydroxyphenyl)maleimide / Butyl Acrylate / MMA / Styrene | Not Specified | DMF / Dioxane | Copolymerization behavior depends on comonomer and solvent. | researchgate.net |

Functionalization of Polymer Backbones with Maleimide Moieties

The functionalization of existing polymer backbones with maleimide groups, including those from this compound, is a versatile strategy to create new materials. This approach has been used to modify natural rubber and conductive polymers. researchgate.netrsc.org

For example, graft copolymers of natural rubber with N-(4-hydroxyphenyl)maleimide (NR-g-HPM) have been synthesized. researchgate.net The grafting yield was found to be dependent on the reaction temperature, with the highest yield achieved at 200°C. researchgate.net This modification can improve the properties of the natural rubber. researchgate.net

In the realm of conductive polymers, maleimide-functionalized 3,4-ethylenedioxythiophene (B145204) (EDOT) monomers have been synthesized and polymerized to create functional PEDOT films. rsc.org The maleimide group provides a reactive handle for further post-processing and attachment of other molecules. rsc.org This allows for the precise tailoring of the electrical and biological properties of these polymers for applications in bioelectronic devices. rsc.org

Hydrogel Fabrication and Advanced Crosslinking Chemistries

This compound is a valuable component in the fabrication of hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. Its maleimide group is particularly useful for various crosslinking strategies.

Free Radical Polymerization for Hydrogel Networks

Hydrogels can be synthesized through the free radical polymerization of monomers incorporating the this compound unit. For instance, novel hydrogels have been developed based on poly(4-hydroxyphenylazo-3-N-(4-hydroxyphenyl)maleimide) through free radical polymerization with acrylamide (B121943) and N,N-methylene bis acrylamide as a crosslinker. researchgate.net These hydrogels can exhibit responsive behaviors, such as pH sensitivity. researchgate.net The synthesis of ultra-high molecular weight hydrogels with low crosslinking densities can also be achieved through techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. chemrxiv.org

Thiol-Maleimide Crosslinking for Hydrogel Formation

The Michael-type addition reaction between a thiol group (-SH) and the maleimide group is a highly efficient and specific reaction for forming crosslinks in hydrogels under physiological conditions. nih.govnih.gov This "click" chemistry is widely used to create biocompatible hydrogels for applications such as cell encapsulation and tissue engineering. nih.govresearchgate.net

In this approach, multi-arm polyethylene (B3416737) glycol (PEG) functionalized with maleimide groups can be crosslinked with dithiol-terminated molecules, such as PEG-dithiol or peptides containing cysteine residues. nih.gov The fast reaction kinetics of the thiol-maleimide coupling leads to rapid hydrogel formation. nih.gov The resulting thioether bond is stable. researchgate.net The stiffness and other mechanical properties of the hydrogel can be tuned by varying the polymer concentration and the degree of crosslinking. mdpi.com

| Crosslinking Chemistry | Reactants | Key Features | Reference |

| Thiol-Maleimide Michael Addition | Multi-arm PEG-maleimide, Dithiol-terminated crosslinkers (e.g., PEG-dithiol, cysteine-containing peptides) | High efficiency and specificity, Fast reaction kinetics, Forms stable thioether bonds, Biocompatible | nih.govnih.govresearchgate.net |

Design of Responsive Hydrogels and Network Structures

The incorporation of this compound and its derivatives allows for the design of "smart" hydrogels that can respond to external stimuli such as pH, temperature, and reactive oxygen species (ROS). ehu.es For example, hydrogels can be synthesized from a mixture of monomers including a pH-responsive monomer like methacrylic acid and a thermoresponsive monomer like N-isopropylacrylamide. ehu.es

Furthermore, the thiosuccinimide linkage formed from the thiol-maleimide reaction is susceptible to radical-mediated degradation. nih.gov This allows for the creation of hydrogels that can be degraded in a controlled manner using photoinitiated or chemically initiated radicals. nih.gov The extent of degradation can be controlled by the concentration of the initiator. nih.gov This provides a mechanism for the spatiotemporal control of hydrogel degradation, which is valuable for applications like drug delivery and creating dynamic cell culture platforms. nih.govnih.gov

Based on a thorough review of the available scientific literature, there is insufficient specific information regarding the chemical compound This compound to generate the detailed article as per the provided outline.

The search results consistently yield data for a related but structurally different compound, N-(4-hydroxyphenyl)maleimide (HPMI) . The key distinction lies in the linker between the phenyl group and the maleimide nitrogen atom:

This compound : Contains a phenethyl group (a two-carbon ethyl chain, -CH2-CH2-, separating the phenyl ring and the nitrogen).

N-(4-hydroxyphenyl)maleimide : Contains a phenyl group (the phenyl ring is directly attached to the nitrogen).

This structural difference is significant, and the properties and applications of the two compounds are not interchangeable.

Due to the strict instruction to focus solely on this compound and the lack of research findings for this specific compound within the contexts of:

Surface Modification and Polymer Brush Architectures

Grafting Strategies and Surface-Anchored Polymer Synthesis

Control over Grafting Density and Polymer Architecture

Development of Specialized Polymeric Materials

Polymeric Activators for Chemical Processes

Thermally Stable Maleimide-Based Polymers

It is not possible to provide a scientifically accurate and informative article that adheres to the user's request. Generating content based on the available information for N-(4-hydroxyphenyl)maleimide would violate the core requirement of focusing exclusively on this compound.

Bioconjugation and Chemical Biology Applications

Site-Specific Bioconjugation via Maleimide (B117702) Chemistry

Maleimide chemistry is a cornerstone of bioconjugation, prized for its ability to form stable covalent bonds with specific functional groups on biomolecules. N-(4-hydroxyphenethyl)maleimide is a key reagent in this area, enabling the precise modification of proteins and peptides.

Cysteine Residue Modification in Proteins and Peptides

The thiol group of cysteine residues in proteins and peptides is a primary target for maleimide-based modifications. uu.nlresearchgate.net The maleimide group of this compound reacts specifically with the sulfhydryl group of cysteine via a Michael addition reaction, forming a stable thioether bond. researchgate.netnih.gov This reaction is highly chemoselective, meaning it preferentially targets cysteine residues over other amino acids, which is crucial for achieving site-specific labeling. researchgate.net This specificity allows researchers to introduce a variety of functionalities, such as fluorescent dyes, affinity tags, and drug molecules, at defined locations within a protein's structure. nih.govnih.gov The ability to introduce cysteine residues at virtually any position in a protein through genetic engineering further enhances the utility of this approach. researchgate.net

The reaction between a maleimide and a cysteine residue is a well-established method for creating bioconjugates. youtube.com For example, this chemistry is utilized in the development of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is attached to an antibody that specifically targets cancer cells. nih.govnih.gov

High Specificity and Yield in Aqueous Media

A significant advantage of maleimide chemistry is its efficiency in aqueous environments, which are the natural milieu for most biological molecules. uu.nl The reaction between this compound and cysteine proceeds readily at or near neutral pH and room temperature, minimizing the need for harsh reaction conditions that could denature the protein. uu.nlyoutube.com This results in high reaction yields and ensures that the biological activity of the modified protein is often retained. youtube.com

However, it's important to note that the stability of the resulting thioether bond can be influenced by factors such as pH and the specific structure of the maleimide and the peptide. nih.gov For instance, reactions with N-terminal cysteine residues can sometimes lead to a rearrangement, forming a thiazine (B8601807) structure. nih.gov Despite these considerations, the high specificity and yield of maleimide-cysteine conjugation in aqueous media make it a powerful and widely used tool in chemical biology. uu.nlyoutube.com

"Click Chemistry" Applications Utilizing this compound

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. These reactions are often bio-orthogonal, meaning they can occur in complex biological systems without interfering with native biochemical processes. nih.gov The maleimide group of this compound can participate in certain types of click reactions, expanding its utility in chemical biology.

Bio-orthogonal Reactions in Complex Systems

The Diels-Alder reaction is a prime example of a click reaction where maleimides, acting as dienophiles, can react with dienes to form stable cyclic adducts. nih.govnih.gov This type of reaction is highly specific and can be conducted under mild, biocompatible conditions, making it suitable for use in living cells and organisms. nih.gov The ability to perform these reactions in complex biological environments without cross-reactivity with other cellular components is a key feature of their bio-orthogonality. nih.gov This allows for the precise labeling and tracking of biomolecules in their natural context.

Assembly of Biomolecules and Functional Reagents

The click chemistry capabilities of this compound and other maleimide derivatives facilitate the modular assembly of complex biomolecular structures. glenresearch.com By reacting a maleimide-functionalized biomolecule with a diene-containing partner, researchers can link together different proteins, peptides, or other functional reagents. glenresearch.com This approach has been used to create a variety of bioconjugates, including those for therapeutic and diagnostic applications. glenresearch.com The reliability and efficiency of click reactions make them an invaluable tool for constructing well-defined molecular architectures. nih.gov

Enzyme Immobilization Technologies

Enzyme immobilization is the process of confining enzymes to a solid support, which can enhance their stability, allow for their reuse, and simplify downstream processing. nih.govmdpi.com Covalent attachment is a common method for enzyme immobilization, and the reactivity of this compound can be leveraged for this purpose. nih.govmdpi.com

By functionalizing a solid support with groups that can react with the maleimide or the hydroxyphenyl group of this compound, enzymes can be covalently attached to the support. For example, a support containing thiol groups can react with the maleimide moiety. This creates a stable linkage that prevents the enzyme from leaching into the reaction medium.

Immobilized enzymes have numerous applications in various industries, including biocatalysis, diagnostics, and therapeutics. mdpi.commdpi.com The use of specific chemical linkers like this compound can help to control the orientation of the immobilized enzyme, which can be crucial for maintaining its catalytic activity. plos.org

Interactive Data Table: Applications of this compound

| Application Area | Key Reaction | Target Functional Group | Advantages |

| Site-Specific Bioconjugation | Michael Addition | Cysteine Thiol | High specificity, high yield in aqueous media, mild reaction conditions. uu.nlyoutube.com |

| "Click Chemistry" | Diels-Alder Cycloaddition | Diene | Bio-orthogonal, high efficiency, modular assembly of biomolecules. nih.govnih.govnih.gov |

| Enzyme Immobilization | Covalent Attachment | Support with reactive groups | Enhanced enzyme stability, reusability, controlled orientation. nih.govplos.org |

Molecular Probe Development and Biorecognition Applications

This compound and its analogs serve as crucial building blocks for creating molecular probes used in biorecognition. The maleimide group provides a reactive handle for selective attachment to proteins, while the hydroxyphenethyl portion can be modified or used to modulate the probe's properties.

Fluorescent labeling is a cornerstone of molecular biology for visualizing and quantifying proteins. nih.gov Maleimides are frequently used to attach fluorescent dyes specifically to cysteine residues. jenabioscience.com This thiol-specific labeling is generally more precise than amine-labeling of lysine (B10760008) residues due to the lower natural abundance of cysteines. jenabioscience.com

While this compound itself is not fluorescent, it can be conjugated to a fluorescent molecule to create a targeted probe. Alternatively, some maleimide derivatives are designed to be intrinsically fluorescent. For example, N-(1-Anilinonaphthyl-4)maleimide is a non-fluorescent compound that becomes strongly fluorescent upon reacting with a thiol group. nih.govmedchemexpress.com This property makes it a useful hydrophobic probe that reports on its local environment within a protein. nih.gov

The development of such probes allows for detailed studies of protein structure, function, and interactions. jenabioscience.com For instance, a facile labeling technique was developed using N-(1-pyrene)maleimide to fluorescently tag a polymer, demonstrating the utility of maleimide-thiol coupling in creating reporter molecules. researchgate.net

The high selectivity of the maleimide group for thiols makes it an excellent reagent for derivatizing and detecting thiol-containing biomolecules like glutathione (B108866) and cysteine, which are crucial in cellular redox signaling. nih.govresearchgate.net Oxidative degradation of these molecules during sample preparation can be a significant analytical challenge. nih.govresearchgate.net

To address this, a novel derivatization reagent, (E)-2-cyano-N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-3-(4-hydroxyphenyl)acrylamide (CHC-Mal), was developed for the selective detection of free thiols using MALDI mass spectrometry imaging (MSI). nih.govresearchgate.net This reagent, which shares the N-ethylmaleimide core structure with this compound, allows for the in situ derivatization of free thiol groups in tissue samples. nih.govresearchgate.net

The study demonstrated successful imaging of the spatial distribution of glutathione and cysteine in tissue. nih.govresearchgate.net A key advantage of this method is that the derivatization preserves the redox state of the tissue and the resulting derivatized metabolites could be detected without a conventional MALDI matrix. nih.govresearchgate.net This approach provides a powerful tool for studying the roles of specific thiols in various diseases associated with altered redox metabolism. nih.govresearchgate.net

| Application | Maleimide Derivative Example | Purpose | Source(s) |

| Enzyme Conjugation | N-[β-(4-diazophenyl)ethyl]maleimide (DPEM) | Coupling β-D-galactosidase to antibodies for immunoassays while retaining enzyme activity. | nih.gov |

| Thiol Detection (MSI) | (E)-2-cyano-N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-3-(4-hydroxyphenyl)acrylamide (CHC-Mal) | In situ derivatization of free thiols (e.g., glutathione, cysteine) in tissue for mass spectrometry imaging. | nih.govresearchgate.net |

| Fluorescent Probing | N-(1-Anilinonaphthyl-4)maleimide (ANM) | Acting as a fluorescent hydrophobic probe that becomes fluorescent upon reacting with protein thiol groups. | nih.govmedchemexpress.com |

| Polymer Labeling | N-(1-pyrene)maleimide | Attaching a fluorescent pyrene (B120774) label to the thiol-terminated end of a polymer. | researchgate.net |

Advanced Characterization and Mechanistic Studies

Spectroscopic Investigations

Spectroscopy plays a pivotal role in confirming the identity and purity of N-(4-hydroxyphenethyl)maleimide. Different spectroscopic techniques offer unique insights into the molecular structure and electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR have been employed to confirm its structure.

¹H NMR: The proton NMR spectrum of this compound typically shows distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the hydroxyphenyl group appear as a set of doublets, while the protons of the ethyl chain and the maleimide (B117702) ring also exhibit characteristic chemical shifts and coupling patterns.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a specific signal, allowing for the complete assignment of the carbon framework. This includes the carbons of the aromatic ring, the ethyl linker, and the maleimide moiety.

Here is a summary of typical NMR data for this compound:

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| 9.25 (s, 1H) | -OH | 171.0 | C=O (maleimide) |

| 6.99 (d, 2H) | Ar-H | 155.9 | C-OH (aromatic) |

| 6.71 (s, 2H) | CH=CH (maleimide) | 134.1 | CH=CH (maleimide) |

| 6.68 (d, 2H) | Ar-H | 130.2 | Ar-C |

| 3.66 (t, 2H) | N-CH₂ | 129.8 | Ar-CH |

| 2.72 (t, 2H) | Ar-CH₂ | 115.4 | Ar-CH |

| 38.3 | N-CH₂ | ||

| 34.0 | Ar-CH₂ |

Note: s = singlet, d = doublet, t = triplet. Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

Key vibrational frequencies observed in the FTIR spectrum include:

A broad band corresponding to the O-H stretching of the phenolic hydroxyl group.

Sharp peaks in the aromatic region due to C-H stretching.

Strong absorption bands associated with the C=O (carbonyl) stretching of the maleimide ring.

Bands corresponding to the C=C stretching of the maleimide and the aromatic ring.

Signals from the C-N stretching of the imide group.

| FTIR Data | |

| Wavenumber (cm⁻¹) | Assignment |

| 3380 | O-H stretch (phenolic) |

| 3100-3000 | C-H stretch (aromatic and vinyl) |

| 1700 | C=O stretch (imide) |

| 1600 | C=C stretch (aromatic) |

| 1410 | C-N stretch (imide) |

| 830 | C-H bend (aromatic) |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing chromophores. The UV-Vis spectrum of this compound is characterized by absorption maxima corresponding to the π → π* transitions of the aromatic ring and the maleimide group. The phenolic hydroxyl group can also influence the position and intensity of these absorption bands.

Advanced vibrational spectroscopy techniques such as Raman and Attenuated Total Reflectance (ATR)-FTIR offer complementary information to traditional FTIR.

Raman Spectroscopy: Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the maleimide C=C bond, which may be weak in the IR spectrum.

ATR-FTIR: ATR-FTIR is a surface-sensitive technique that allows for the analysis of samples in their solid or liquid state with minimal preparation. This method can provide high-quality spectra of this compound, corroborating the data obtained from standard FTIR.

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical changes that occur in a material as a function of temperature. These methods are crucial for understanding the thermal stability and curing behavior of this compound.

Differential Scanning Calorimetry (DSC) is a primary technique used to investigate the thermal properties of polymers and reactive monomers like this compound. By measuring the heat flow into or out of a sample as it is heated or cooled, DSC can identify melting points, glass transitions, and curing reactions.

For this compound, DSC analysis typically reveals:

An endothermic peak corresponding to the melting of the crystalline solid.

A broad exothermic peak at higher temperatures, which is characteristic of the thermally initiated polymerization (curing) of the maleimide group.

The data from DSC can be used to determine key parameters such as the onset temperature of curing, the peak exothermic temperature, and the total heat of polymerization.

| DSC Data | |

| Parameter | Typical Value |

| Melting Point (Tₘ) | ~150 °C |

| Curing Onset Temperature | >160 °C |

| Curing Peak Temperature | >200 °C |

Kinetic Studies of Reactions and Polymerization Processes

The activation energy (Ea) is a fundamental kinetic parameter that quantifies the minimum energy required to initiate a chemical reaction. For this compound and its derivatives, Ea values for both polymerization (curing) and thermal degradation are determined to understand their reactivity and stability.

For the thermal polymerization of functionalized HPMI monomers, the activation energies are highly dependent on the specific functional group. researchgate.net The propargyl functionalized monomer exhibits the highest Ea values, while the methacryloyl functionalized monomer has the lowest. researchgate.net In bulk polymerization of bismaleimide (B1667444) (BMI) based materials, activation energies are typically in the range of 90-160 kJ/mol, which is higher than for polymerization in solution (around 20 kJ/mol) due to increased viscosity and diffusion limitations. researchgate.net

For the thermal degradation of the cured polymers, the apparent activation energy also varies. The Ea values for the degradation of acryloyl, methacryloyl, and cyanate (B1221674) functionalized materials are slightly higher than that of the base poly-HPMI. researchgate.net In one study, the activation energy for the degradation of various cured maleimide-based materials was observed to increase with the degree of conversion (α), with values ranging from 153 kJ/mol to 295 kJ/mol. researchgate.net

Table 2: Activation Energies (Ea) for Polymerization and Degradation of Maleimide Derivatives

| Process | Material/System | Activation Energy (Ea) Range (kJ/mol) | Reference |

|---|---|---|---|

| Polymerization | Bulk BMI-based materials | 90 - 160 | researchgate.net |

| Polymerization | Maleimides in solution | ~20 | researchgate.net |

| Degradation | Cured Poly(methacryloyl) derivative | 153 - 295 | researchgate.net |

| Degradation | Cured Poly(allyl) derivative | 199 - 245 | researchgate.net |

To accurately describe the complex kinetics of polymerization and degradation of HPMI-based systems, model-free isoconversional methods are employed. These methods, including the Flynn–Wall–Ozawa (FWO) netzsch.comscirp.org, Vyazovkin (VYZ) researchgate.net, and Friedman (FRD) researchgate.net approaches, determine the activation energy as a function of the extent of conversion (α) without assuming a specific reaction model. This is particularly useful for solid-state reactions where multiple steps and changing mechanisms are common. sci-hub.sechemrxiv.org

The FWO method involves plotting the logarithm of the heating rate (β) against the reciprocal of the temperature (1/T) for a constant conversion value, where the slope is proportional to the activation energy. netzsch.comscirp.org The Vyazovkin method is an integral approach that is considered highly reliable for obtaining consistent kinetic data from non-isothermal TGA studies, revealing the complexity of reactions by showing the variation of Ea with conversion. sci-hub.seresearchgate.net The Friedman method is a differential isoconversional method that plots the logarithm of the instantaneous reaction rate (ln(dα/dt)) against 1/T to calculate Ea. researchgate.net

These three methods have been successfully applied to study the curing and degradation kinetics of functionalized N-(4-hydroxyphenyl)maleimide monomers and their polymers. researchgate.netsci-hub.se The results from these analyses consistently show that the activation energy is not constant but varies with the degree of conversion, confirming the multi-step nature of both the polymerization and degradation processes. researchgate.netsci-hub.se For instance, in the degradation of UV-cured copolymers of HPMI derivatives, the activation energies calculated by these methods were found to be slightly higher than those for the thermally polymerized materials. sci-hub.se

The reaction rate of maleimides, including this compound, is highly dependent on various factors such as monomer concentration, temperature, solvent, and the presence of initiators or catalysts.

Concentration: In polymerization reactions, the rate typically increases with higher monomer concentrations. For the Diels-Alder reaction between furan-functionalized polystyrene and a maleimide compound, the process was found to follow second-order kinetics, indicating a direct dependence on the concentration of both reactants. nih.govmdpi.com

Conditions (Temperature and pH): Temperature is a critical factor, with higher temperatures generally leading to faster reaction rates, as described by the Arrhenius equation. nih.gov The thiol-maleimide Michael addition reaction is strongly influenced by pH. The reaction rate accelerates as the pH increases up to about 7.5, due to the increased concentration of the more nucleophilic thiolate anion. nih.govnih.govresearchgate.net However, at pH values above this, competing reactions like hydrolysis of the maleimide ring can become significant. researchgate.net For N-terminal cysteine peptides, conjugation at neutral or basic pH can lead to an intramolecular rearrangement to form a thiazine (B8601807) structure, a side reaction whose rate is influenced by pH. nih.gov

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, stability, and reactivity of molecules. researchgate.netarxiv.org For N-aryl maleimides like this compound, DFT calculations provide valuable insights that complement experimental findings. nih.gov

Furthermore, DFT is used to determine electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. These calculations can predict the most likely sites for nucleophilic or electrophilic attack, explaining the reactivity of the maleimide's double bond as a potent dienophile and Michael acceptor. nih.govmdpi.com By analyzing the electronic structure, DFT can help predict the course of polymerization reactions and the stability of the resulting polymers. nih.govmdpi.com

Molecular Dynamics (MD) Simulations for System Behavior and Enzyme Immobilization

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules, providing detailed insights into the behavior of complex biological systems over time. bonvinlab.orgarxiv.org In the context of this compound, MD simulations can be instrumental in understanding its interaction with biomolecules, particularly in the realm of enzyme immobilization.

Enzyme immobilization involves confining an enzyme to a solid support, which can enhance its stability and reusability for industrial applications. The maleimide group of this compound is highly reactive towards thiol groups present in cysteine residues of proteins. This specific reactivity allows for the covalent attachment of enzymes to surfaces functionalized with this compound.

MD simulations can model the entire immobilization process at an atomic level. This includes the behavior of the this compound linker on a surface, the approach of the enzyme, the formation of the covalent bond, and the subsequent conformational changes in the enzyme. These simulations provide valuable data on how immobilization affects the enzyme's structure, flexibility, and ultimately, its catalytic activity.

For instance, a simulation might reveal that immobilization via this compound at a specific cysteine residue helps to stabilize a flexible loop near the enzyme's active site, leading to enhanced thermal stability. Conversely, it could show that immobilization at another site might restrict access to the active site, thereby reducing the enzyme's catalytic efficiency.

A typical MD simulation study of enzyme immobilization using this compound would involve the following steps:

System Setup: Building a model of the immobilization system, including the support surface functionalized with this compound, the enzyme with a target cysteine residue, and the surrounding solvent (usually water).

Simulation: Running the simulation for a sufficient length of time (nanoseconds to microseconds) to observe the dynamics of the system. This is computationally intensive and relies on sophisticated force fields to describe the interactions between atoms. youtube.com

Analysis: Analyzing the trajectory of the simulation to extract meaningful data. This includes monitoring the root mean square deviation (RMSD) to assess conformational stability, root mean square fluctuation (RMSF) to identify flexible regions, and changes in secondary structure. nih.gov

The insights gained from such simulations can guide the rational design of immobilized enzyme systems with improved performance.

Table 1: Hypothetical MD Simulation Data for Enzyme Immobilization

This table illustrates the type of data that could be generated from an MD simulation study comparing a free enzyme to one immobilized using this compound.

| Parameter | Free Enzyme | Immobilized Enzyme | Interpretation |

| RMSD (Å) | 3.5 ± 0.4 | 2.1 ± 0.2 | Increased conformational stability upon immobilization. |

| RMSF of Active Site Loop (Å) | 2.8 ± 0.3 | 1.5 ± 0.1 | Reduced flexibility in a key region for catalysis. |

| Solvent Accessible Surface Area of Active Site (Ų) | 350 | 320 | Slight reduction in active site accessibility. |

| Predicted Thermal Stability (Tm in °C) | 55 | 65 | Significant increase in thermal stability. |

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For a compound like this compound, QSAR studies can be employed to predict its potential biological effects, such as enzyme inhibition or cytotoxicity, based on its molecular features.

The process of building a QSAR model involves several key steps:

Data Set Collection: A dataset of compounds with known biological activities is compiled. For this compound, this would ideally be a series of related phenethylmaleimide derivatives with experimentally measured activities.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

For maleimide derivatives, QSAR models have been successfully used to predict their activity as inhibitors of enzymes like glycogen (B147801) synthase kinase-3β (GSK-3β). nih.gov These models have shown that specific steric, hydrophobic, and hydrogen-bonding features are crucial for the inhibitory activity of the maleimide scaffold.

Table 2: Representative Data from a QSAR Study on Maleimide Derivatives

This table presents a selection of molecular descriptors and statistical parameters that are typically found in a QSAR study of maleimide derivatives, illustrating the kind of information these models provide.

| Descriptor | Description | Contribution to Activity |

| LogP | Octanol-water partition coefficient | Positive correlation often indicates importance of hydrophobicity for membrane permeability or binding to hydrophobic pockets. |

| Topological Polar Surface Area (TPSA) | A measure of the molecule's polarity | Negative correlation can suggest that lower polarity is favorable for activity. |

| Number of Hydrogen Bond Donors | The count of atoms capable of donating a hydrogen bond | A positive coefficient for this descriptor would highlight the importance of hydrogen bonding interactions with the target. |

| Molecular Weight | The mass of the molecule | Can be related to steric factors and overall size constraints of a binding site. |

QSAR Model Statistical Parameters

| Parameter | Value | Interpretation |

| r² (Correlation Coefficient) | 0.85 | Indicates a good correlation between the predicted and experimental activities for the training set. |

| q² (Cross-validated r²) | 0.75 | A measure of the model's predictive ability, a value > 0.5 is generally considered good. |

| Standard Error of Estimate | 0.30 | Represents the average deviation of the predicted values from the experimental values. |

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The development of new and improved methods for synthesizing N-(4-hydroxyphenethyl)maleimide and its derivatives is a key area of future research. Current efforts are focused on creating synthetic pathways that are not only more efficient in terms of yield and reaction time but also more environmentally friendly. This includes the exploration of "green chemistry" principles, such as the use of less hazardous solvents and reagents, and the development of catalytic processes to minimize waste. For instance, researchers are investigating catalyst-dependent asymmetric cycloaddition reactions to achieve highly selective and efficient synthesis of complex molecules derived from maleimides. acs.org A recent study detailed the development of an easily obtainable thiol-selective labeling reagent, [18F]FBSEM, which was synthesized in a higher yield and through a simpler process compared to existing methods. nih.gov

Integration into Multi-Functional Hybrid Materials Systems

The incorporation of this compound into multi-functional hybrid materials is a rapidly growing field of interest. These materials, which combine organic and inorganic components at the nanoscale, can exhibit synergistic properties that are not found in their individual constituents. rsc.orgnih.gov The maleimide (B117702) group can be used to covalently bond the compound to polymer backbones, while the hydroxyphenethyl group can interact with inorganic nanoparticles or surfaces. This allows for the creation of tailor-made hybrid materials with controlled architectures and functionalities. researchgate.netresearchgate.net Research is underway to develop hybrid films and nanocomposites with enhanced thermal stability, optical transparency, and specific catalytic or photocatalytic activities. researchgate.netplos.org

Advanced Sensing Platforms Based on Maleimide Reactivity

The high reactivity of the maleimide group, particularly its ability to selectively react with thiol groups in biomolecules, makes this compound an excellent candidate for the development of advanced sensing platforms. nih.gov This reactivity can be harnessed to create biosensors for the detection of specific proteins, peptides, or other thiol-containing analytes. nih.gov Future research will likely focus on designing and synthesizing novel maleimide derivatives with tailored photophysical properties, such as fluorescence, for use as highly sensitive and selective probes. rsc.orgrsc.org The fluorescence quenching ability of maleimides is another area of interest for creating "turn-on" fluorescent probes for thiol detection. nih.gov

Bio-Inspired Materials and Self-Assembly Processes Involving this compound

Nature provides a vast source of inspiration for the design of new materials with remarkable properties. rsc.orglbl.gov The principles of biomineralization and self-assembly observed in natural materials like bone and nacre are being applied to create novel bio-inspired materials. lbl.gov this compound, with its ability to participate in both covalent and non-covalent interactions, is a promising building block for such materials. Researchers are exploring how this compound can be used to create self-assembling systems, such as hydrogels and thin films, with potential applications in regenerative medicine and tissue engineering. rsc.orgmdpi.com The development of bio-inspired adhesives and coatings is another exciting avenue, drawing inspiration from the adhesive properties of mussel proteins. mdpi.comresearchgate.net

Computational Design and Optimization of Maleimide-Based Systems

Computational modeling and simulation are becoming increasingly important tools in the design and optimization of new materials and molecules. rsc.org By using computational methods, researchers can predict the properties and behavior of this compound and its derivatives before they are synthesized in the lab. rsc.orgrsc.org This can significantly accelerate the discovery and development of new materials with desired functionalities. For example, computational studies can be used to design maleimide-based fluorescent probes with specific excitation and emission wavelengths or to predict the binding affinity of maleimide derivatives to target proteins. rsc.orgnih.gov This integrated computational and experimental approach holds great promise for the rational design of next-generation maleimide-based systems. rsc.org

Q & A

Basic: What are the standard synthetic routes for N-(4-hydroxyphenethyl)maleimide, and how are the products characterized?

This compound is synthesized via maleic anhydride reacting with p-aminophenol derivatives in the presence of catalysts like di-phosphorus pentoxide (P₂O₅). Key steps include cyclization to form the maleimide ring and purification via recrystallization. Characterization employs FTIR (to confirm maleimide C=O stretches at ~1700 cm⁻¹), ¹H/¹³C NMR (to verify aromatic protons and maleimide sp² carbons), and elemental analysis to validate stoichiometry .

Advanced: How does this compound influence copolymerization kinetics with styrene, and what methods determine reactivity ratios?

In radical copolymerization with styrene, monomer reactivity ratios (r₁ for maleimide, r₂ for styrene) are calculated using the Kelen-Tüdős (KT) and Fineman-Ross (FR) methods. For N-(4-acetylphenyl)maleimide/styrene systems, r₁ < 1 and r₂ > 1 indicate preferential incorporation of styrene. These ratios guide the design of copolymers with tailored glass transition temperatures (Tg), which rise linearly with maleimide content due to increased rigidity .

Basic: What experimental strategies are used to study thiol reactivity of maleimide derivatives in protein labeling?

Maleimides like this compound undergo Michael addition with thiols (-SH) in proteins under mild conditions (pH 6.5–7.5, 25°C). Fluorescence quenching assays or HPLC-MS monitor conjugation efficiency. For example, N-(5-aminopentyl)maleimide hydrochloride salt forms stable thioether bonds with cysteine residues, enabling tracking via fluorescence intensity changes or SDS-PAGE .

Advanced: How do computational methods aid in designing fluorescent maleimide derivatives for biosensing?

Density functional theory (DFT) predicts electronic transitions and fluorescence properties by modeling substituent effects (e.g., benzimidazole groups). Experimental validation includes synthesizing derivatives and measuring quantum yields. For instance, N-[4-(2-benzimidazolyl)phenyl]maleimide shows enhanced Stokes shifts due to π-π* transitions, optimized via computational screening of heteroatom-functionalized analogs .

Advanced: What mechanisms explain the thermal stabilization of phenolic resins modified with this compound?

Incorporating maleimide groups into phenolic resins introduces a two-stage curing process: (1) methylol group condensation and (2) maleimide polymerization. Dynamic mechanical analysis (DMA) reveals that maleimide crosslinking dominates, increasing char yield by 15–20% at 800°C. Isothermal pyrolysis studies show improved thermal stability via reduced hydrocarbon loss and nitrogenous byproduct formation .

Basic: How do contradictory spectral data in maleimide-based azo compound synthesis arise, and how are they resolved?

Misassignment of maleimide ring-opening products (e.g., mistaking Z-4-((4-hydroxyphenyl)amino)-4-oxobut-2-enoic acid for azo compounds) can occur due to harsh reaction conditions. Resolution involves reanalyzing intermediates via 2D NMR (COSY, HSQC) and comparing with authentic standards. For example, a 2022 study corrected earlier misassigned peaks in N-(4-hydroxyphenyl)maleimide azo derivatives .

Advanced: What role does this compound play in latent curing agents for epoxy resins?

Maleimide-modified imidazole derivatives (e.g., HPM-2MI) act as thermally latent curing agents. The maleimide group suppresses imidazole activity at room temperature but enables rapid epoxy curing at 120–150°C via retro-Diels-Alder reactions. Storage stability (>6 months at 25°C) is confirmed by DSC, showing no premature curing exotherms .

Basic: How is this compound utilized in enzyme inhibition studies?

As an irreversible inhibitor of lactate dehydrogenase (LDH), it covalently binds to cysteine residues in the enzyme’s active site. Inhibition assays involve pre-incubating LDH with the maleimide, followed by NADH oxidation monitoring at 340 nm. IC₅₀ values are calculated using nonlinear regression, with controls for thiol scavengers (e.g., DTT) to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products